1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride
CAS No.:
Cat. No.: VC13500903
Molecular Formula: C8H14Cl2N2
Molecular Weight: 209.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H14Cl2N2 |
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Molecular Weight | 209.11 g/mol |
IUPAC Name | 1-pyridin-3-ylpropan-2-amine;dihydrochloride |
Standard InChI | InChI=1S/C8H12N2.2ClH/c1-7(9)5-8-3-2-4-10-6-8;;/h2-4,6-7H,5,9H2,1H3;2*1H |
Standard InChI Key | LEMOBPAJQIXJJX-UHFFFAOYSA-N |
SMILES | CC(CC1=CN=CC=C1)N.Cl.Cl |
Canonical SMILES | CC(CC1=CN=CC=C1)N.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Key Structural Features:
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Pyridine ring: A six-membered aromatic ring with a nitrogen atom at the 3-position, contributing to basicity and hydrogen-bonding capacity.
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Ethylamine side chain: A two-carbon chain with a methyl group at the 1-position and a primary amine, protonated in the dihydrochloride form.
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Salt formation: The dihydrochloride form enhances water solubility and stability, critical for pharmaceutical formulations .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of analogous pyridinylethylamines provides insight into plausible pathways for this compound. A common approach involves reductive amination of acetylpyridine derivatives:
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Oxime Formation:
Reacting 3-acetylpyridine with hydroxylamine hydrochloride in methanol, catalyzed by potassium carbonate, forms the corresponding oxime . -
Reduction to Amine:
The oxime is reduced using zinc powder and ammonium chloride, yielding 1-methyl-2-pyridin-3-yl-ethylamine . -
Salt Formation:
Treating the free base with hydrochloric acid produces the dihydrochloride salt .
Yield: Up to 90% for analogous reactions .
Optimization Challenges
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Regioselectivity: Ensuring substitution at the pyridine 3-position requires careful control of reaction conditions.
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Purification: Steam distillation under reduced pressure is employed to isolate the amine before salt formation .
Physicochemical Properties
The dihydrochloride form exhibits enhanced aqueous solubility due to ionic character, making it preferable for injectable formulations. The lowered LogP (-0.5 estimated) reflects reduced lipophilicity compared to the free base (LogP 1.01) .
Pharmacological Profile
Bioavailability and Permeability
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BBB Permeability: The free base demonstrates moderate blood-brain barrier penetration (LogBB: -0.25) , but the dihydrochloride’s ionic nature likely reduces CNS access.
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GI Absorption: High absorption is predicted for the free base (TPSA: 24.92 Ų) , though salt forms may alter pharmacokinetics.
Hazard Statement | Precautionary Measures |
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H315: Skin irritation | P261: Avoid inhalation |
H319: Eye irritation | P305+P351+P338: Eye rinse protocol |
H335: Respiratory irritation | P271: Use in ventilated areas |
The dihydrochloride salt may pose additional risks due to hydrochloric acid release upon decomposition.
Industrial and Research Applications
Pharmaceutical Intermediates
This compound serves as a precursor in synthesizing:
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Antipsychotic agents: Functionalized benzazepine derivatives .
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Kinase inhibitors: Pyrimidine-carboxamide hybrids for cancer therapy .
Chemical Probes
Its fluorescent analogs are used in cellular imaging, leveraging the pyridine ring’s electron-deficient properties .
Discrepancies and Literature Gaps
The conflicting molecular formula (C₈H₁₃ClN₂ vs. theoretical C₈H₁₄Cl₂N₂) highlights the need for rigorous analytical validation . Future studies should employ:
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Elemental analysis to confirm composition.
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X-ray crystallography for unambiguous structural elucidation.
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